3,5-Dimethyl-4-(methylamino)benzonitrile
Description
Properties
CAS No. |
151453-58-6 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3,5-dimethyl-4-(methylamino)benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,12H,1-3H3 |
InChI Key |
ZCTOBVIKBPSRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(methylamino)benzonitrile typically involves the reaction of 3,5-dimethylbenzonitrile with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
3,5-Dimethylbenzonitrile+Methylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of solvents like n-hexane and n-hexadecane can also be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(methylamino)benzonitrile involves its interaction with molecular targets through various pathways. The compound undergoes internal conversion, where the amino group in the electronic ground state is twisted relative to the benzonitrile moiety. Upon excitation, the amino group planarizes, leading to efficient internal conversion through a conical intersection .
Comparison with Similar Compounds
4-Amino-3,5-dimethylbenzonitrile
This compound lacks alkyl substitution on the amino group (-NH2), resulting in minimal steric hindrance. The planar geometry of the amino group in both S0 and S1 states suppresses IC, leading to negligible ΦIC .
3,5-Dimethyl-4-(dimethylamino)benzonitrile
The dimethylamino group (-N(CH3)2) introduces greater steric bulk, causing a more pronounced twisted geometry in S0. This enhances the driving force for planarization in S1, resulting in stronger IC efficiency compared to 3,5-dimethyl-4-(methylamino)benzonitrile .
4-(Diisopropylamino)benzonitrile (DIABN)
Its bulkier diisopropylamino group promotes a highly twisted S0 conformation, leading to distinct TICT emission in polar solvents .
Photophysical Properties
Table 1: Key Photophysical Parameters
Key Observations:
Fluorescence Quantum Yield: The methylamino derivative exhibits extremely low Φf due to dominant IC pathways. In contrast, the amino derivative (planar) shows higher Φf but lacks quantitative data .
Internal Conversion Efficiency: Steric hindrance correlates with ΦIC. The dimethylamino derivative surpasses the methylamino analog in IC efficiency, though exact values are unspecified .
Activation Energy: The methylamino derivative requires 12 kJ/mol for IC in n-hexane, reflecting the energy barrier for planarization .
Mechanistic Insights from Theoretical Studies
Quantum chemical calculations reveal that the twisted S0 geometry of this compound enables a conical intersection pathway upon planarization in S1, bypassing radiative decay . This contrasts with the planar amino derivative, which lacks such a pathway. The dimethylamino derivative’s enhanced steric effects likely lower the energy barrier for IC, though detailed computational data is absent in the provided evidence.
Solvent Effects
Studies in n-hexane and n-hexadecane highlight the role of nonpolar solvents in stabilizing the twisted S0 state of this compound.
Q & A
Basic Question
- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., para vs. meta positions) .
- 2D NMR (COSY, NOESY) : Identifies through-space correlations between methyl groups and aromatic protons .
- Isotopic Labeling : Use deuterated reagents to track reaction pathways and confirm regiochemical outcomes .
How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
Optimize batch processes using flow chemistry to enhance heat/mass transfer and reduce side reactions. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation . Purification via recrystallization (ethanol/water mixtures) improves scalability compared to column chromatography .
What role does this compound play in the development of antiviral agents, and how is its bioactivity assessed?
Advanced Question
The compound is a key intermediate in Pleconaril synthesis, a picornavirus inhibitor. Assess bioactivity using:
- Cellular Assays : Measure IC₅₀ values in virus-infected cell lines (e.g., HEK293T).
- Molecular Docking : Screen against viral capsid proteins (e.g., VP1 of enteroviruses) to predict binding affinity .
- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .
How do steric and electronic effects of the 3,5-dimethyl groups impact the compound’s solubility and crystallinity?
Basic Question
The dimethyl groups increase hydrophobicity, reducing aqueous solubility. Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to enhance bioavailability. Crystallinity is improved via slow evaporation from toluene, yielding monoclinic crystals suitable for XRD .
What protocols are recommended for safe handling and storage of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
